molecular formula C13H20O B167619 1-(1-Adamantyl)propan-1-one CAS No. 1660-05-5

1-(1-Adamantyl)propan-1-one

Cat. No.: B167619
CAS No.: 1660-05-5
M. Wt: 192.3 g/mol
InChI Key: CUQIZWVVFUGCDM-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)propan-1-one is an organic compound characterized by the presence of an adamantane moiety attached to a propanone group. The adamantane structure, known for its high stability and rigidity, imparts unique properties to the compound, making it valuable in various chemical and industrial applications. This compound is a colorless liquid at room temperature and is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of adamantane with acetone under acidic conditions. The reaction typically proceeds via a Friedel-Crafts acylation mechanism, where a Lewis acid catalyst such as aluminum chloride is used to facilitate the formation of the ketone.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under UV light or in the presence of a catalyst.

Major Products:

    Oxidation: 1-Adamantylpropanoic acid.

    Reduction: 1-(1-Adamantyl)propan-1-ol.

    Substitution: Various halogenated adamantane derivatives.

Scientific Research Applications

1-(1-Adamantyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex adamantane derivatives, which are used in materials science and catalysis.

    Biology: The compound is studied for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Derivatives of this compound are explored for their potential use in drug delivery systems and as therapeutic agents.

    Industry: The compound is used as an intermediate in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

1-(1-Adamantyl)propan-1-one can be compared with other adamantane derivatives such as:

  • 1-Adamantylacetic acid
  • 1-Adamantylmethanol
  • 1-Adamantylamine

Uniqueness: The presence of the propanone group in this compound distinguishes it from other adamantane derivatives. This functional group imparts unique reactivity, making it suitable for specific chemical transformations and applications that other derivatives may not be able to achieve.

Properties

IUPAC Name

1-(1-adamantyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQIZWVVFUGCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335751
Record name 1-(1-adamantyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1660-05-5
Record name 1-(1-adamantyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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